molecular formula C11H12BrNO3 B7570679 (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid

(3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid

カタログ番号 B7570679
分子量: 286.12 g/mol
InChIキー: YLDBQUCAZQIEHT-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid, commonly known as (R)-Baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is a chiral molecule with a specific stereochemistry, which makes it different from its counterpart (S)-Baclofen. It has been found to have potential therapeutic applications in various neurological disorders due to its ability to modulate the GABAergic neurotransmission system.

作用機序

(R)-Baclofen acts as a (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-B receptor agonist, which leads to the inhibition of neurotransmitter release and hyperpolarization of the postsynaptic neurons. It also modulates the presynaptic release of glutamate and other excitatory neurotransmitters, which further contributes to its antiepileptic effects. It has been found to have a selective action on the (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-B receptor, which makes it different from other (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acidergic drugs such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
(R)-Baclofen has been found to have various biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid in the brain, which leads to the inhibition of excitatory neurotransmitter release. It also modulates the activity of various ion channels such as calcium and potassium channels, which further contributes to its antiepileptic effects. It has been found to have a low affinity for the (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-A receptor, which makes it less sedative and less prone to abuse.

実験室実験の利点と制限

(R)-Baclofen has several advantages for lab experiments due to its selective action on the (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-B receptor and its antiepileptic properties. It has been found to be effective in reducing seizure activity in animal models, which makes it a useful tool for studying epilepsy and other neurological disorders. However, its limitations include its poor solubility in water and its potential toxicity at high doses.

将来の方向性

(R)-Baclofen has several potential future directions for research, including its use in the treatment of addiction and chronic pain. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction, which makes it a promising candidate for the treatment of substance use disorders. It has also been studied for its potential analgesic effects and has been found to be effective in reducing pain in animal models of chronic pain. Further research is needed to determine its safety and efficacy in human subjects.

合成法

The synthesis of (R)-Baclofen involves the resolution of racemic Baclofen using chiral resolving agents such as tartaric acid or di-p-toluoyl-D-tartaric acid. The enantiomerically pure (R)-Baclofen can be obtained by recrystallization of the resolved salt. Alternatively, it can also be synthesized using asymmetric catalysis or enzymatic resolution methods.

科学的研究の応用

(R)-Baclofen has been extensively studied for its potential therapeutic applications in various neurological disorders such as spasticity, epilepsy, anxiety, and addiction. It has been found to be effective in reducing muscle spasms and stiffness in patients with multiple sclerosis, cerebral palsy, and spinal cord injury. It has also been studied for its antiepileptic properties and has been found to be effective in reducing seizure activity in animal models.

特性

IUPAC Name

(3R)-3-acetamido-3-(3-bromophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDBQUCAZQIEHT-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。